molecular formula C14H20N2S B14545228 N-Hexyl-4-methyl-1,3-benzothiazol-2-amine CAS No. 62194-28-9

N-Hexyl-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B14545228
CAS No.: 62194-28-9
M. Wt: 248.39 g/mol
InChI Key: LQJLVEMHPLORAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-4-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a hexyl group and a methyl group attached to the benzothiazole ring, which can influence its chemical behavior and applications.

Properties

CAS No.

62194-28-9

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

N-hexyl-4-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H20N2S/c1-3-4-5-6-10-15-14-16-13-11(2)8-7-9-12(13)17-14/h7-9H,3-6,10H2,1-2H3,(H,15,16)

InChI Key

LQJLVEMHPLORAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(C=CC=C2S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-methyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with hexyl aldehyde in the presence of an acid catalyst can yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-Hexyl-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antiviral effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or proteins involved in the replication process .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-benzothiazol-2-amine
  • N-Hexyl-1,3-benzothiazol-2-amine
  • 6-Ethoxy-1,3-benzothiazol-2-amine

Uniqueness

N-Hexyl-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both hexyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or antiviral properties, making it a valuable compound for research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.